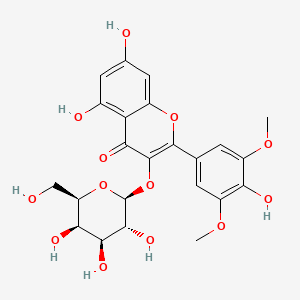

Syringetin 3-O-galactoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H24O13 |

|---|---|

Molecular Weight |

508.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23+/m1/s1 |

InChI Key |

JMFWYRWPJVEZPV-UOCKATJYSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Reserves of Syringetin 3-O-galactoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological activities of Syringetin 3-O-galactoside, a flavonoid glycoside of interest to the scientific and drug development communities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Introduction

This compound is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities. As a glycoside of the O-methylated flavonol syringetin, this compound is garnering attention for its potential pharmacological properties. This guide consolidates the current knowledge on its natural distribution, presents a generalized methodology for its extraction and isolation, and explores its putative role in cellular signaling pathways based on related compounds.

Natural Sources and Quantitative Analysis

This compound has been identified in a variety of plant species. The primary sources reported in the scientific literature include plants from the Anthyllis, Lysimachia, Vaccinium, and Corylus genera. While the presence of this compound is noted in several species, quantitative data remains limited. One study has quantified this compound in the leaves of Corylus heterophylla (Asian hazel).[1]

| Plant Source | Part of Plant | Concentration (µg/g dry weight) | Reference |

| Corylus heterophylla Fisch. | Leaves | Not explicitly quantified, but present | [1][2] |

| Anthyllis sericea | Not specified | Presence confirmed | [3][4] |

| Lysimachia vulgaris var. davurica | Not specified | Presence confirmed | [3][4] |

| Lysimachia nummularia | Whole plant | Presence confirmed | [3] |

| Vaccinium uliginosum | Fruit | Presence confirmed | [3] |

| Vaccinium myrtillus | Fruit | Presence confirmed | [3] |

Note: The table highlights the scarcity of quantitative data for this compound in various natural sources.

Experimental Protocols: A Representative Approach for Isolation and Characterization

Due to the lack of a specific, detailed published protocol for the isolation of this compound, this section presents a generalized yet comprehensive experimental workflow based on established methods for isolating flavonoid glycosides from plant materials, particularly from the Lysimachia species.

Extraction

The initial step involves the extraction of flavonoids from the plant material. Ultrasound-assisted extraction is a common and efficient method.

-

Objective: To extract total flavonoids from the plant material.

-

Procedure:

-

Air-dry and powder the plant material (e.g., leaves of Lysimachia vulgaris).

-

Suspend the powdered material in an appropriate solvent. A 70% ethanol (B145695) solution is often effective.[1]

-

Maintain a solid-to-liquid ratio of 1:20 (g/mL).[1]

-

Perform ultrasound-assisted extraction at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 50 minutes).[1]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity.

-

Objective: To enrich the flavonoid glycoside fraction.

-

Procedure:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Monitor the flavonoid content in each fraction using thin-layer chromatography (TLC). Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification

The enriched fraction is subjected to various chromatographic techniques to isolate the target compound.

-

Objective: To isolate pure this compound.

-

Procedure:

-

Column Chromatography: Pack a column with silica (B1680970) gel or a polymeric resin like Diaion HP-20.[5] Apply the enriched fraction and elute with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727) with increasing methanol concentration.[6]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.[5]

-

Collect fractions and monitor the purity of each fraction using analytical HPLC.

-

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

-

Objective: To confirm the identity of this compound.

-

Procedure:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques like LC-MS/MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H-NMR and 13C-NMR spectra to elucidate the detailed structure, including the positions of the sugar moiety and methoxy (B1213986) groups.[5]

-

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and characterization of this compound.

Potential Signaling Pathways

Direct research on the signaling pathways modulated by this compound is currently unavailable in the scientific literature. However, studies on structurally similar flavonoid glycosides, such as Quercetin 3-O-galactoside, offer potential insights into its mechanism of action. Quercetin 3-O-galactoside has been shown to inhibit melanogenesis by regulating the PKA/MITF and ERK signaling pathways.[7] Given the structural similarity, it is plausible that this compound may also interact with these or similar pathways.

The aglycone, syringetin, has been reported to induce differentiation in human osteoblasts through the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] This suggests that the core flavonoid structure possesses bioactivity that may be modulated by the attached sugar moiety.

Proposed Signaling Pathway Based on a Structurally Related Compound

The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known activity of Quercetin 3-O-galactoside in inhibiting melanogenesis.

Caption: A proposed signaling pathway for this compound based on related compounds.

Conclusion and Future Directions

This compound is a flavonoid glycoside with a scattered distribution in the plant kingdom. This guide highlights the need for more extensive quantitative analysis of this compound in its known natural sources. Furthermore, the development and publication of a detailed and optimized isolation protocol would be highly beneficial for the research community. While direct evidence is lacking, the biological activity of structurally related compounds suggests that this compound may modulate key cellular signaling pathways, warranting further investigation into its potential therapeutic applications. Future research should focus on quantifying its presence in various plants, optimizing its isolation, and elucidating its specific molecular targets and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phytochemical Analysis of Lysimachia vulgaris L. Aerial Part: Isolation and Structure Elucidation of Secondary Metabolites | Kripak | Drug development & registration [pharmjournal.ru]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Isolating Syringetin 3-O-galactoside: A Technical Guide for Researchers

For Immediate Release

Introduction to Syringetin 3-O-galactoside

This compound is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities. It is a glycoside derivative of Syringetin, where a galactose sugar molecule is attached at the 3-O position. Flavonoids and their glycosides are of significant interest to the pharmaceutical industry due to their antioxidant, anti-inflammatory, and other potential therapeutic properties. Accurate isolation and purification are crucial first steps in the investigation of these compounds.

Chemical Structure:

-

IUPAC Name: 2-(4-hydroxy-3,5-dimethoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

-

Molecular Formula: C₂₃H₂₄O₁₃

-

Molecular Weight: 508.43 g/mol

Natural Sources

Scientific literature has confirmed the presence of this compound in several plant species. Notably, it has been identified in:

-

Syzygium alternifolium : Found in the stem bark and leaf parts.[1]

-

Corylus heterophylla (Asian hazel) : Isolated from the leaves.[2]

-

Lysimachia vulgaris (Garden loosestrife)

-

Anthyllis sericea

-

Lysimachia nummularia (Creeping Jenny) [3]

-

Anthyllis henoniana [3]

Researchers should consider these plants as primary sources for the isolation of this compound.

Generalized Isolation and Purification Protocol

The following protocol is a composite methodology derived from standard practices for flavonoid glycoside isolation. Researchers will need to optimize these steps for their specific plant material and laboratory conditions.

Stage 1: Extraction

-

Plant Material Preparation:

-

Collect the desired plant parts (e.g., leaves, stem bark).

-

Thoroughly wash the material to remove debris.

-

Air-dry or freeze-dry the plant material to prevent enzymatic degradation of flavonoids.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Primary Extraction: Macerate or sonicate the powdered plant material with a polar solvent. Methanol (B129727) or ethanol (B145695) are commonly used for extracting flavonoid glycosides. A typical ratio would be 1:10 (w/v) of plant material to solvent.

-

Fractionation (Optional but Recommended): After concentrating the initial extract, perform liquid-liquid partitioning. This involves sequentially extracting the crude extract with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate or n-butanol fractions.

-

Stage 2: Chromatographic Purification

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Use a suitable stationary phase for initial fractionation. Sephadex LH-20 is highly effective for separating flavonoids. Silica (B1680970) gel can also be used, but care must be taken as acidic conditions can cause hydrolysis of the glycosidic bond.

-

Mobile Phase: Elute the column with a gradient of solvents. For Sephadex LH-20, a common mobile phase is methanol or ethanol. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often employed.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is typically used for the final purification of flavonoid glycosides.

-

Mobile Phase: A gradient system of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile (B52724) is common. The specific gradient will need to be optimized based on analytical HPLC runs.

-

Detection: Use a UV-Vis detector, monitoring at wavelengths around 280 nm and 350 nm, which are characteristic absorption maxima for flavonoids.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Stage 3: Structure Elucidation and Purity Assessment

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC.

-

Structural Confirmation: Confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Quantitative Data

Due to the lack of specific published isolation studies, a table of quantitative data (e.g., yields, purity from different sources) cannot be provided at this time. Researchers who successfully isolate this compound are encouraged to publish their findings to contribute to the body of scientific knowledge.

Visualizing the Process and Structure

To aid in the understanding of the workflow and the chemical nature of the target compound, the following diagrams are provided.

Caption: Generalized workflow for the isolation and purification of this compound.

Caption: Chemical relationship between Syringetin, Galactose, and this compound.

Conclusion

The isolation of this compound presents a promising avenue for the discovery of novel bioactive compounds. While a standardized, universally accepted protocol has yet to be published, the methodologies outlined in this guide provide a solid foundation for researchers to develop their own effective purification strategies. The successful isolation and characterization of this compound from its natural sources will be a valuable contribution to the fields of phytochemistry and pharmacology.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Syringetin 3-O-galactoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Syringetin (B192474) 3-O-galactoside, a naturally occurring flavonol glycoside. This document details the necessary experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the elucidation workflow and chemical structures to aid in understanding.

Introduction

Syringetin 3-O-galactoside is a flavonoid found in various medicinal plants, including those from the Lysimachia and Corylus genera. As a derivative of the aglycone syringetin, this compound is of interest to researchers for its potential biological activities. The precise determination of its chemical structure is fundamental for any further investigation into its pharmacological properties and potential applications in drug development.

The elucidation of the structure of this compound involves a systematic approach combining isolation and purification techniques with spectroscopic analysis. High-performance liquid chromatography (HPLC) is often employed for purification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for structural characterization.

Experimental Protocols

The following sections outline the key experimental procedures for the isolation and structural determination of this compound.

Isolation and Purification from Plant Material (e.g., Lysimachia vulgaris)

A detailed protocol for the extraction and isolation of flavonoid glycosides from a plant source like Lysimachia vulgaris is presented below.

2.1.1. Extraction

-

Plant Material Preparation: Air-dried and powdered aerial parts of Lysimachia vulgaris are used as the starting material.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with 80% aqueous methanol (B129727) at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2.1.2. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

The ethyl acetate fraction, which is typically rich in flavonoid glycosides, is collected and concentrated.

2.1.3. Chromatographic Purification

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.

-

Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water to yield pure this compound.

Spectroscopic Analysis

2.2.1. Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the purified compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure of the aglycone and the sugar moiety through fragmentation analysis.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are recorded to establish the complete structure and stereochemistry of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Acid Hydrolysis

To confirm the identity of the aglycone and the sugar moiety, the glycoside is subjected to acid hydrolysis.

-

The purified compound is dissolved in a solution of 2M HCl in aqueous methanol.

-

The mixture is heated at 90°C for 2 hours.

-

The reaction mixture is then neutralized and partitioned with ethyl acetate.

-

The aglycone in the ethyl acetate layer and the sugar in the aqueous layer are identified by comparison with authentic standards using chromatographic techniques (e.g., TLC or HPLC).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₃H₂₄O₁₃ |

| Molecular Weight | 508.43 g/mol |

| HR-ESI-MS [M-H]⁻ | m/z 507.1195 (calculated for C₂₃H₂₃O₁₃⁻) |

| Major MS/MS Fragments | m/z 345 [Syringetin - H]⁻, m/z 161 [Galactose - H - H₂O]⁻ |

Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d6)

The following NMR data is a predicted assignment based on the known chemical shifts of the syringetin aglycone and the galactose moiety, taking into account the glycosylation shift at the C-3 position.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d6)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone (Syringetin) | |||

| 6 | 6.21 | d | 2.0 |

| 8 | 6.41 | d | 2.0 |

| 2', 6' | 7.45 | s | |

| OCH₃ (3', 5') | 3.75 | s | |

| Sugar (Galactose) | |||

| 1'' | 5.39 | d | 7.5 |

| 2'' | ~3.5-3.8 | m | |

| 3'' | ~3.5-3.8 | m | |

| 4'' | ~3.5-3.8 | m | |

| 5'' | ~3.5-3.8 | m | |

| 6''a | ~3.4-3.6 | m | |

| 6''b | ~3.4-3.6 | m |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d6)

| Position | δ (ppm) |

| Aglycone (Syringetin) | |

| 2 | 156.5 |

| 3 | 133.8 |

| 4 | 176.4 |

| 5 | 161.2 |

| 6 | 98.8 |

| 7 | 164.4 |

| 8 | 93.7 |

| 9 | 156.3 |

| 10 | 104.1 |

| 1' | 120.7 |

| 2', 6' | 108.9 |

| 3', 5' | 148.2 |

| 4' | 139.5 |

| OCH₃ (3', 5') | 56.1 |

| Sugar (Galactose) | |

| 1'' | 101.9 |

| 2'' | 71.3 |

| 3'' | 73.4 |

| 4'' | 68.1 |

| 5'' | 75.9 |

| 6'' | 60.6 |

Mandatory Visualizations

The following diagrams illustrate key aspects of the structure elucidation process and the chemical structure of this compound.

Caption: Workflow for the Elucidation of this compound.

Caption: Chemical Structure of this compound.

Caption: Mass Spectrometry Fragmentation Pathway.

An In-depth Technical Guide to the Physicochemical Properties of Syringetin 3-O-galactoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin 3-O-galactoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is a glycoside derivative of Syringetin, an O-methylated flavonol. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities. Understanding the physicochemical properties of this compound is fundamental for research into its bioavailability, formulation, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores potential signaling pathway interactions based on closely related compounds.

Physicochemical Properties

Quantitative experimental data for some physicochemical properties of this compound are limited in publicly available literature. The following tables summarize the available data, including computed values which can serve as a useful estimation for experimental design.

Table 1: General and Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H24O13 | [1][2][3][4] |

| Molecular Weight | 508.43 g/mol | [1][2][3] |

| CAS Number | 55025-56-4 | [1][2][3][4] |

| Melting Point | 248 °C | [3][5] |

| Boiling Point (Predicted) | 850.6 °C at 760 mmHg | [5] |

| LogP (Predicted) | 0.7 | [3] |

| Hydrogen Bond Donor Count | 7 | [3] |

| Hydrogen Bond Acceptor Count | 13 | [3] |

| Rotatable Bond Count | 6 | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Remarks | Source |

| DMSO | May dissolve | Qualitative data; quantitative data not available. | [5] |

| Water | Likely low | Suggested as a potential solvent to try, but flavonoids, in general, have low water solubility. | [5] |

| Ethanol | Likely low | Suggested as a potential solvent to try. | [5] |

| DMF | May dissolve | Suggested as a potential solvent to try. | [5] |

Note: The solubility of flavonoids is highly dependent on the solvent and temperature. For drug development purposes, it is crucial to experimentally determine the quantitative solubility in various pharmaceutically acceptable solvents.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for flavonoids can be applied.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Determination of pKa (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) can be determined by observing the change in the UV-Vis absorbance spectrum of the flavonoid at different pH values.

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each pH.

-

Data Analysis: The absorbance at a specific wavelength where the neutral and ionized forms of the molecule have different absorbances is plotted against the pH. The pKa value can then be determined from the inflection point of the resulting sigmoidal curve.

Signaling Pathway Involvement

Direct studies on the signaling pathways modulated by this compound are not extensively reported. However, research on the structurally similar flavonoid, Myricetin (B1677590) 3-O-galactoside , and the aglycone, Syringetin , provides valuable insights into potential mechanisms of action.

A study on Myricetin 3-O-galactoside demonstrated its ability to suppress melanogenesis in B16F10 melanoma cells by modulating the PKA and ERK1/2 signaling pathways .[7] Specifically, it was found to inhibit the phosphorylation of PKA, which in turn leads to a cascade of downstream effects. Concurrently, it was observed to increase the phosphorylation of ERK1/2.[7]

Furthermore, the aglycone, Syringetin, has been shown to induce human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway .[8]

Based on the findings for Myricetin 3-O-galactoside, a potential signaling pathway is illustrated below.

Caption: Proposed signaling pathway for Myricetin 3-O-galactoside in melanogenesis.

Disclaimer: The signaling pathway depicted is for the structurally related compound Myricetin 3-O-galactoside and serves as a potential model for this compound. Further research is required to confirm if this compound acts through the same or similar pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Syringetin-3-O-galactoside | C23H24O13 | CID 20056941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,7-Dihydroxy-2-(4-Hydroxy-3,5-Dimethoxyphenyl)-3-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxychromen-4-One | C23H24O13 | CID 5321577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Flavonoids | 55025-56-4 | Invivochem [invivochem.com]

- 6. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review | MDPI [mdpi.com]

- 7. Dietary flavonoid myricetin 3- O-galactoside suppresses α-melanocyte stimulating hormone-induced melanogenesis in B16F10 melanoma cells by regulating PKA and ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syringetin - Wikipedia [en.wikipedia.org]

Preliminary Biological Screening of Syringetin 3-O-galactoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin 3-O-galactoside, a naturally occurring flavonoid glycoside, belongs to a class of compounds known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a framework for the preliminary biological screening of this compound. Due to the limited availability of specific experimental data for this particular glycoside, this document leverages data from structurally related compounds to illustrate potential biological activities. Detailed experimental protocols for key in vitro assays are provided to facilitate the investigation of its therapeutic potential. Furthermore, this guide presents visualizations of common experimental workflows and relevant signaling pathways potentially modulated by flavonoids.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. Syringetin is an O-methylated flavonol, and its glycosidic forms, such as this compound, are of significant interest due to their potential for enhanced bioavailability and modified biological activity compared to the aglycone. Preliminary biological screening is a critical first step in the drug discovery process to identify and characterize the pharmacological properties of such natural products. This guide outlines a panel of recommended in vitro assays to assess the antioxidant, cytotoxic, anti-inflammatory, and enzyme inhibitory potential of this compound.

Potential Biological Activities: Data from Structurally Related Compounds

Quantitative data on the biological activities of this compound is not extensively available in the public domain. Therefore, to provide a comparative context, the following tables summarize the activities of structurally similar flavonoid glycosides.

Table 1: Antioxidant Activity of Structurally Related Flavonoid Glycosides

| Compound | Assay | IC50 Value | Reference |

| Syringetin-3-O-β-d-glucoside | DPPH Radical Scavenging | 286.6 ± 3.5 µg/mL | [1] |

| Syringetin-3-O-β-d-glucoside | ABTS Radical Scavenging | 283.0 ± 1.5 µg/mL | [1] |

| Myricetin-3-O-galactoside | Lipid Peroxidation Inhibition | 160 µg/mL | [2] |

Table 2: Enzyme Inhibitory Activity of Structurally Related Flavonoid Glycosides

| Compound | Enzyme | Inhibition | Concentration | Reference |

| Myricetin-3-O-galactoside | Xanthine (B1682287) Oxidase | 57% | 100 µg/mL | [2] |

| Quercetin-3-β-galactoside | SARS-CoV 3CLpro | IC50: 42.79 ± 4.97 µM | [3] |

Experimental Protocols

This section details the methodologies for a panel of in vitro assays suitable for the preliminary biological screening of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO, methanol)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound and ascorbic acid in the appropriate solvent.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

-

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

-

Reagents and Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

This compound (test compound)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and Trolox.

-

In a 96-well plate, add 10 µL of each dilution to the wells.

-

Add 190 µL of the diluted ABTS radical solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

-

Reagents and Materials:

-

Cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., NIH-3T3)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound (test compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C in a CO2 incubator.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[5]

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

24-well cell culture plate

-

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition.

-

Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit xanthine oxidase, an enzyme involved in the production of uric acid, which is implicated in gout.[6]

-

Reagents and Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate (B84403) buffer (pH 7.5)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Spectrophotometer

-

-

Protocol:

-

Prepare the assay mixture containing phosphate buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate.

-

Incubate at 25°C for 30 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Measure the absorbance at 290 nm, which corresponds to the formation of uric acid.

-

Calculate the percentage of inhibition and the IC50 value.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for preliminary screening and a simplified representation of a signaling pathway potentially modulated by flavonoids.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, the data from structurally related flavonoid glycosides suggest its potential as an antioxidant, anti-inflammatory, and enzyme inhibitory agent. The experimental protocols detailed in this guide provide a robust framework for the systematic preliminary biological screening of this compound. Further investigation is warranted to elucidate its specific pharmacological profile and mechanisms of action, which could pave the way for its development as a novel therapeutic agent. The provided workflows and pathway diagrams serve as a conceptual foundation for designing and interpreting these future studies.

References

- 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apitherapy.com [apitherapy.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Profile of Syringetin 3-O-galactoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant assays relevant to the evaluation of Syringetin (B192474) 3-O-galactoside. While direct and extensive experimental data for this specific glycoside is limited in currently available literature, this document outlines the established methodologies and presents comparative data from a closely related compound, Syringetin 3-O-β-D-glucoside, to serve as a foundational resource for future research.

Syringetin 3-O-galactoside is a flavonoid glycoside found in various plants, including Lysimachia vulgaris var davurica and Anthyllis sericea.[1][2] Flavonoids are a well-studied class of natural compounds known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Quantitative Antioxidant Activity

| Compound | Assay | IC50 Value (µg/mL) |

| Syringetin 3-O-β-D-glucoside | DPPH | 286.6 ± 3.5 |

| Syringetin 3-O-β-D-glucoside | ABTS | 283.0 ± 1.5 |

| Data sourced from a 2022 review on the pharmacological actions of syringetin and its derivatives.[1] |

Core Experimental Protocols for Antioxidant Assessment

The following sections detail the standard in vitro assays that can be employed to comprehensively evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging capacity of a compound.[3] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The discoloration is measured spectrophotometrically.[4][5]

Experimental Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.[6]

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add 100 µL of the DPPH working solution to 100 µL of the sample solution at different concentrations.[7]

-

For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the sample.

-

For the blank, use 200 µL of the solvent.

-

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3][6]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3][6]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Add 10 µL of the sample solution to 195 µL of the ABTS•+ working solution in a 96-well plate.[8]

-

The control consists of 10 µL of the solvent and 195 µL of the ABTS•+ working solution.

-

-

Incubation: Incubate the mixture at room temperature in the dark for 6-7 minutes.[9][10]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

-

IC50 Determination: Determine the IC50 value from the plot of scavenging activity versus sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[5][11]

Experimental Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions:

-

300 mM acetate (B1210297) buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O solution.

-

-

Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.[11] Warm the solution to 37°C before use.[9]

-

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Assay Procedure:

-

Add 10 µL of the sample solution to 220 µL of the FRAP working solution in a 96-well plate.[12]

-

A standard curve is typically prepared using a known antioxidant like Trolox or FeSO₄.

-

-

Incubation: Incubate the mixture at 37°C for 4 minutes.[12]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample mixture with the standard curve.

Reducing Power Assay

This assay is based on the principle that compounds with reducing power will reduce the ferricyanide (B76249) (Fe³⁺) in potassium ferricyanide to the ferrous (Fe²⁺) form. The resulting Fe²⁺ then reacts with ferric chloride to form a ferric-ferrous complex that has an intense blue color and can be measured spectrophotometrically.

Experimental Protocol:

-

Reaction Mixture:

-

Mix 1 mL of the sample solution (at various concentrations) with 2.5 mL of 0.2 M phosphate (B84403) buffer (pH 6.6) and 2.5 mL of 1% potassium ferricyanide (K₃Fe(CN)₆).[10]

-

-

Incubation: Incubate the mixture at 50°C for 20 minutes.[10][13]

-

Termination of Reaction: Add 2.5 mL of 10% trichloroacetic acid (TCA) to the mixture and centrifuge at 1000 x g for 10 minutes.[13]

-

Color Development:

-

Take 2.5 mL of the upper layer (supernatant) and mix it with 2.5 mL of distilled water and 0.5 mL of 0.1% ferric chloride (FeCl₃).[13]

-

-

Measurement: Measure the absorbance of the resulting solution at 700 nm.[10][13]

-

Interpretation: A higher absorbance value indicates a greater reducing power of the sample.

Metal Chelating Activity Assay

This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the red ferrozine-Fe²⁺ complex is disrupted.

Experimental Protocol:

-

Reaction Mixture:

-

Mix 0.2 mL of the sample solution with 0.2 mL of 0.1 mM FeSO₄.[14]

-

-

Initiation of Complex Formation: Add 0.4 mL of 0.25 mM ferrozine (B1204870) to initiate the reaction.[14]

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Measurement: Measure the absorbance of the solution at 562 nm.

-

Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as:

-

Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (without the sample).

-

Conclusion

This technical guide provides a framework for the in vitro evaluation of the antioxidant properties of this compound. While specific data for this compound remains to be fully elucidated, the provided protocols for DPPH, ABTS, FRAP, reducing power, and metal chelating assays offer robust and standardized methods for its characterization. The data from the closely related Syringetin 3-O-β-D-glucoside suggests that this compound may possess antioxidant activities that warrant further investigation for its potential applications in drug development and as a health-promoting agent. Future studies should focus on performing these assays to generate specific quantitative data for this compound.

References

- 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abcam.cn [abcam.cn]

- 8. researchgate.net [researchgate.net]

- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

Syringetin 3-O-galactoside: A Technical Guide to its Potential Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringetin (B192474) 3-O-galactoside is a flavonoid, specifically an O-methylated flavonol glycoside. Flavonoids are a large class of polyphenolic compounds found in plants, known for their diverse biological activities.[1][2] Syringetin, the aglycone of this compound, is a dimethyl ether derivative of myricetin (B1677590) and has been the subject of research for its potential health benefits, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] Syringetin 3-O-galactoside has been isolated from various plant sources, including the leaves of Corylus heterophylla Fisch., Lysimachia vulgaris var. davurica, and Vaccinium myrtillus (bilberry).[1][3]

While direct and extensive experimental data on the pharmacological activities of this compound are currently limited, this technical guide aims to provide a comprehensive overview of its potential activities based on the known biological effects of its aglycone, syringetin, and structurally similar flavonoid glycosides. This document will serve as a foundational resource for researchers and professionals in drug discovery and development by presenting hypothesized mechanisms of action, model experimental protocols, and relevant quantitative data from analogous compounds to guide future investigations into this promising natural product.

Predicted Pharmacological Activities

The pharmacological potential of this compound is largely inferred from the activities of its core structure, syringetin, and related glycosides. The addition of a galactose moiety can influence the compound's solubility, bioavailability, and interaction with molecular targets.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. Syringetin itself is a potent antioxidant. While direct antioxidant data for this compound is scarce, studies on the closely related compound, Syringetin-3-O-β-d-glucoside, have demonstrated its radical scavenging capabilities.[1] It is hypothesized that this compound also possesses antioxidant activity, although likely modulated by the galactose group.

Table 1: Antioxidant Activity of Syringetin Glycosides and Related Compounds

| Compound | Assay | IC50 Value | Reference |

| Syringetin-3-O-β-d-glucoside | DPPH Radical Scavenging | 286.6 ± 3.5 µg/mL | [1] |

| Syringetin-3-O-β-d-glucoside | ABTS Radical Scavenging | 283.0 ± 1.5 µg/mL | [1] |

| Myricetin-3-O-galactoside | Lipid Peroxidation Inhibition | 160 µg/mL | [4] |

| Myricetin-3-O-rhamnoside | DPPH Radical Scavenging | 1.4 µg/mL | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including syringetin, have been shown to exert anti-inflammatory effects by modulating various signaling pathways.[1] The anti-inflammatory potential of this compound can be inferred from studies on analogous compounds like myricetin 3-O-β-galactoside, which has been shown to inhibit nitric oxide (NO) production, a key inflammatory mediator.[5] It is plausible that this compound could modulate inflammatory responses by inhibiting pro-inflammatory enzymes and cytokines.

Table 2: Anti-inflammatory Activity of Related Flavonoid Glycosides

| Compound | Model | Effect | Quantitative Data | Reference |

| Myricetin 3-O-β-galactoside | Carrageenan-induced paw edema in mice | Dose-dependent inhibition of inflammation | - | [5] |

| Myricetin 3-O-β-galactoside | Nitrite (B80452) concentration in mouse paws | Reduction in nitrite levels | - | [5] |

| Isorhamnetin-3-O-galactoside | HMGB1-induced inflammation in HUVECs | Inhibition of HMGB1 release and downstream inflammatory responses | - | [6] |

| Myricetin 3-O-β-d-galactopyranoside | UVA-irradiated HaCaT keratinocytes | Decreased levels of COX-2, iNOS, TNF-α, IL-1β, and IL-6 | 51.7%, 55.9%, 66.6%, 52.6%, and 81.3% reduction, respectively, at 25 µM | [7] |

Anticancer Activity

The anticancer properties of flavonoids are a significant area of research. Syringetin has been reported to inhibit the proliferation of cancer cells and induce apoptosis.[1] While no direct studies on the anticancer effects of this compound have been found, its potential in this area warrants investigation. The cytotoxicity of flavonoids against various cancer cell lines is well-documented, and the structural similarities of this compound to other bioactive flavonoids suggest it may also possess antiproliferative properties.

Neuroprotective Potential

Neurodegenerative diseases are often associated with oxidative stress and inflammation. The antioxidant and anti-inflammatory properties of flavonoids suggest they may have a neuroprotective role. Syringetin has been proposed to be beneficial against neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1] Given that this compound possesses a core structure with known neuroprotective potential, it is a candidate for further investigation in the context of neurological health.

Hypothesized Signaling Pathways

Based on the known mechanisms of syringetin and related flavonoids, several signaling pathways are likely to be modulated by this compound.

Caption: Hypothesized anti-inflammatory signaling pathway.

References

- 1. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antinociceptive and anti-inflammatory effects of myricetin 3-O-β-galactoside isolated from Davilla elliptica: involvement of the nitrergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Ethnobotanical Applications of Syringetin 3-O-galactoside Containing Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syringetin (B192474) 3-O-galactoside, a flavonoid glycoside, is a secondary metabolite found in a variety of plant species. Many of these plants have a rich history of use in traditional medicine, suggesting the potential therapeutic relevance of their constituent compounds. This technical guide provides an in-depth overview of the ethnobotanical uses of plants known to contain Syringetin 3-O-galactoside, alongside available quantitative data, experimental protocols for flavonoid analysis, and an exploration of the potential signaling pathways modulated by its aglycone, syringetin. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in the plant kingdom, renowned for their broad spectrum of biological activities, including antioxidant and anti-inflammatory properties. Syringetin, an O-methylated flavonol, and its glycosidic derivatives, such as this compound, have garnered interest for their potential health benefits. The ethnobotanical context of plants containing these molecules provides a valuable starting point for modern pharmacological investigation. This guide synthesizes the current knowledge on the traditional uses of these plants, offering insights into their potential for novel drug discovery and development.

Ethnobotanical Uses of Plants Containing this compound

Several plant species have been identified as sources of this compound. The following sections detail their traditional ethnobotanical applications.

Corylus heterophylla Fisch. (Asian Hazel)

Corylus heterophylla, or the Asian Hazel, is primarily known for its edible nuts, which are a food source in Eastern Asia, including China, Korea, and Japan. The nuts are consumed raw or cooked and are valued for their flavor and oil content.[1] While the leaves are the source of this compound, the predominant traditional use of the plant centers on its nutritional value.[1]

Lysimachia nummularia L. (Creeping Jenny or Moneywort)

Lysimachia nummularia has a history of use in traditional European medicine. The whole herb, either fresh or dried, has been utilized for its purported astringent, diuretic, and vulnerary (wound-healing) properties.[2] Traditionally, a tea made from the leaves and flowers has been used to address gastrointestinal issues and anxiety.[3] Fresh, bruised leaves were applied externally to wounds.[2] An infusion of the plant was also used to treat internal bleeding and diarrhea.[2]

Lysimachia vulgaris L. (Garden Loosestrife or Yellow Loosestrife)

Lysimachia vulgaris has been traditionally used as an astringent herb, primarily for treating gastrointestinal conditions like diarrhea and dysentery.[4] It was also employed to control internal and external bleeding and for cleansing wounds.[4] The plant has been used historically to treat fever and ulcers.[5]

Anthyllis vulneraria L. (Kidney Vetch or Woundwort)

The name "vulneraria" itself points to the plant's long-standing use in wound healing.[6] Anthyllis vulneraria has been a traditional remedy for skin eruptions, slow-healing wounds, cuts, and bruises, where it was applied externally.[7] Internally, it has been used as a treatment for constipation and as a spring tonic.[7] Other traditional applications include its use in cough-relieving teas, for treating frostbite and sore throats, and for "blood cleansing".[6] In some European traditions, it has been used as a diaphoretic, mild laxative, and emetic.[2] Infusions of the flowers have been used as a mouth rinse for inflammation in the oral cavity.[2]

Anthyllis sericea and Anthyllis henoniana

While a methanolic extract of Anthyllis sericea has been reported to contain this compound, detailed ethnobotanical uses for this specific species are not well-documented in readily available literature.[8] Similarly, Anthyllis henoniana is a known source of the compound, but its traditional medicinal applications are not extensively recorded.[9] The genus Anthyllis is broadly distributed in Europe, the Middle East, and North Africa, with various species used in traditional medicine.[6]

Quantitative Data

Quantitative data on the concentration of this compound in the aforementioned plants are scarce. However, a study on Corylus heterophylla provides valuable insight into the content of a closely related compound, Syringetin-3-O-glucoside, which can serve as a reference point for researchers.

| Plant Species | Plant Part | Compound | Concentration (μg/g dry weight) | Reference |

| Corylus heterophylla Fisch. | Leaves | Syringetin-3-O-glucoside | 6169.78 ± 209.73 | [5] |

Experimental Protocols

A detailed, universally standardized protocol for the extraction and quantification of this compound is not available. However, based on general methodologies for flavonoid glycosides, a representative protocol is outlined below. Researchers should optimize these steps for their specific plant matrix and analytical instrumentation.

General Extraction Protocol for Flavonoid Glycosides

-

Sample Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 80% methanol (B129727) at room temperature for 24 hours.

-

Alternatively, use Soxhlet extraction or ultrasonication to enhance extraction efficiency.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

Fractionation (Optional): The crude extract can be further purified by liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reversed-phase HPLC (RP-HPLC) method is suitable for the quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with the same acidifier.

-

A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength between 280 and 370 nm. The optimal wavelength should be determined from the UV spectrum of a pure standard.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on its aglycone, syringetin, provide strong indications of its potential mechanisms of action, particularly in relation to its antioxidant and anti-inflammatory effects. It is plausible that this compound exerts its biological effects after deglycosylation to syringetin in the body.

Antioxidant Pathway: Nrf2/Keap1 Signaling

Syringetin has been shown to regulate the Nrf2/Keap-1 pathway, a critical signaling cascade in the cellular defense against oxidative stress.[10] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. Syringetin can promote the activation of this pathway, leading to an enhanced antioxidant response.

Caption: Syringetin-mediated activation of the Nrf2 antioxidant pathway.

Anti-inflammatory Pathway: NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. Syringetin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[10]

Caption: Syringetin's inhibitory effect on the NF-κB inflammatory pathway.

Conclusion

The ethnobotanical uses of plants containing this compound highlight a rich history of traditional applications, primarily for inflammatory conditions, wound healing, and gastrointestinal ailments. While quantitative data for this specific glycoside remain limited, the documented presence of related compounds in these plants, coupled with the known anti-inflammatory and antioxidant activities of the aglycone syringetin via modulation of the NF-κB and Nrf2 pathways, provides a strong rationale for further investigation. This guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this compound and the plants in which it is found. Further studies are warranted to isolate and quantify this compound from its various plant sources, and to elucidate its precise molecular mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. agfonds.lv [agfonds.lv]

- 3. mdpi.com [mdpi.com]

- 4. Radical Scavenging and Antioxidant Activity of Anthyllis Vulneraria Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drhauschkaaus.wordpress.com [drhauschkaaus.wordpress.com]

- 7. pfaf.org [pfaf.org]

- 8. mdpi.com [mdpi.com]

- 9. Syringetin-3-O-galactoside | C23H24O13 | CID 20056941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Syringetin ameliorates thallium sulphate induced renal dysfunction via regulating Nrf2/Keap-1, TLR4/HMGB1/RAGE and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Syringetin 3-O-galactoside using a Validated HPLC-UV Method

Introduction

Syringetin 3-O-galactoside is a flavonoid glycoside found in various plant species.[1][2][3] As a member of the flavonol subclass of flavonoids, it exhibits various potential pharmacological activities, making its accurate quantification in plant extracts and pharmaceutical formulations crucial for research and development.[4] This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of this compound. The method is suitable for quality control, stability studies, and pharmacokinetic analysis.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix.[5] A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity.[6][7] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (methanol or acetonitrile) allows for the effective separation and elution of the target compound.[6][7][8] Quantification is achieved by detecting the UV absorbance of this compound at its maximum absorption wavelength, which is typically around 350-353 nm for flavonols.[7][9][10] The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade methanol (B129727)

-

HPLC grade acetonitrile

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Sonicator

3. Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

-

Sample Preparation (e.g., Plant Extract):

-

Accurately weigh 1 g of the powdered plant material.

-

Add 20 mL of methanol and extract by sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[11]

-

4. Chromatographic Conditions

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient Program:

Time (min) %A %B 0 90 10 20 50 50 25 20 80 30 90 10 | 35 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 353 nm[7]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity of the HPLC-UV Method

| Parameter | Value |

| Linearity Range | 1 - 200 µg/mL |

| Regression Equation | y = 25487x + 1589 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Accuracy of the HPLC-UV Method

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |

| 50 | 49.5 | 99.0 | 1.5 |

| 100 | 101.2 | 101.2 | 1.1 |

| 150 | 148.8 | 99.2 | 1.3 |

Table 3: Precision of the HPLC-UV Method

| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| 50 | < 2.0 | < 3.0 |

| 100 | < 2.0 | < 3.0 |

| 150 | < 2.0 | < 3.0 |

Table 4: LOD and LOQ of the HPLC-UV Method

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantification (LOQ) | 1.0 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of method validation parameters.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review [mdpi.com]

- 3. Syringetin-3-O-galactoside | C23H24O13 | CID 20056941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 8. mdpi.com [mdpi.com]

- 9. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection [agris.fao.org]

- 11. benchchem.com [benchchem.com]

LC-MS/MS protocol for detection of Syringetin 3-O-galactoside in plasma

An LC-MS/MS Protocol for the Detection of Syringetin 3-O-galactoside in Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a flavonoid glycoside found in various plants and is noted for its potential pharmacological activities, including antioxidant properties.[1] Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation step for sample preparation and utilizes the high selectivity of Multiple Reaction Monitoring (MRM) for detection.

Principle of the Method

This method is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its sensitivity and selectivity.[2][3] Plasma samples are first treated to remove proteins that could interfere with the analysis. The analyte, this compound, and an internal standard (IS) are then separated from other plasma components using a C18 reverse-phase HPLC column. Following separation, the compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in MRM mode. This mode allows for the specific monitoring of a precursor-to-product ion transition for the analyte and the IS, ensuring high selectivity and accurate quantification.[3]

Chemical and Physical Properties

| Property | Value |

| Compound Name | This compound |

| Synonyms | Syringetin-3-galactoside |

| Chemical Structure | |

| Molecular Formula | C₂₃H₂₄O₁₃[4] |

| Average Molecular Weight | 508.4 g/mol [4] |

| Monoisotopic Mass | 508.12169 Da[4] |

Structure image placeholder. PubChem CID: 20056941.[4]

Experimental Protocol

This protocol is developed based on established methodologies for analyzing flavonoids in plasma.[5][6][7]

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

Quercetin-3-O-glucoside (Internal Standard, IS) (purity ≥98%)

-

LC-MS grade Methanol (B129727) (MeOH)

-

LC-MS grade Acetonitrile (B52724) (ACN)

-

LC-MS grade Formic Acid (FA)

-

Ultrapure water

-

Drug-free plasma (human or animal, as required)

Instrumentation

-

Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and the IS in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw frozen plasma samples on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[5][6]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

-

Vortex to mix, then transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[5][6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5][6] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B) |

Mass Spectrometric Conditions

The primary fragmentation of flavonoid glycosides involves the cleavage of the glycosidic bond.[3][8] The proposed transitions are based on this principle and data from similar compounds.[9][10]

| Parameter | This compound | Quercetin-3-O-glucoside (IS) |

| Ionization Mode | ESI Negative[5][10] | ESI Negative[10] |

| Precursor Ion (m/z) | 507.1 | 463.0[10] |

| Product Ion (m/z) | 345.1 (Syringetin aglycone) | 300.1 (Quercetin aglycone)[10] |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | To be optimized (typically 15-30 eV) | To be optimized (typically 20-35 eV) |

| Capillary Voltage | 3.0 kV[9] | 3.0 kV |

| Source Temperature | 120°C[9] | 120°C |

| Desolvation Temp. | 420°C[9] | 420°C |

Method Validation Parameters (Illustrative Data)